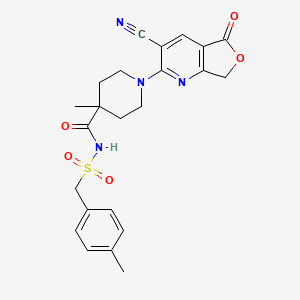
Oral antiplatelet agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oral antiplatelet agents are crucial in the management of thrombotic diseases. These compounds inhibit platelet aggregation, thereby preventing the formation of blood clots. They are widely used in the treatment and prevention of cardiovascular diseases, such as myocardial infarction and stroke. Oral antiplatelet agent 1 is a novel compound in this category, designed to offer enhanced efficacy and safety compared to existing agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oral antiplatelet agent 1 involves multiple steps, starting from the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antiplatelet activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for maximum efficiency. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented at each stage to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Oral antiplatelet agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with enhanced biological activity.
Scientific Research Applications
Oral antiplatelet agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on platelet function and its potential role in modulating other cellular processes.
Medicine: Evaluated in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Oral antiplatelet agent 1 is compared with other similar compounds, such as aspirin, clopidogrel, and ticagrelor. While aspirin irreversibly inhibits cyclooxygenase-1, and clopidogrel and ticagrelor target the P2Y12 receptor, this compound offers a unique combination of high efficacy and safety. It has a faster onset of action and fewer side effects, making it a promising candidate for the treatment of thrombotic diseases.
Comparison with Similar Compounds
- Aspirin
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
Properties
Molecular Formula |
C23H24N4O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29) |
InChI Key |
UDMPNYKEHCRGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![Ethyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798626.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate](/img/structure/B10798628.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![5-[(3,4-Dichlorophenyl)methoxy]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798650.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetamide](/img/structure/B10798656.png)
![3-[4-(3-Hydroxypropylamino)thieno[3,2-d]pyrimidin-6-yl]cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10798657.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![6-Bromo-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798682.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)
